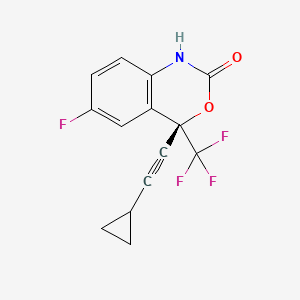![molecular formula C10H11N5O2S B13850817 N-(6-Azido-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propionamide](/img/structure/B13850817.png)
N-(6-Azido-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propionamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-Azido-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propionamide: is a chemical compound with the molecular formula C10H11N5O2S and a molecular weight of 265.29 g/mol . This compound is part of the benzo[d]thiazole family, which is known for its diverse biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Azido-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propionamide typically involves the following steps:
Formation of the benzo[d]thiazole core: This is achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the azido group: The azido group is introduced via nucleophilic substitution reactions, often using sodium azide as the azide source.
Attachment of the propionamide moiety: This step involves the reaction of the intermediate with propionyl chloride or propionic anhydride under suitable conditions.
Industrial Production Methods
This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(6-Azido-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propionamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The azido group can participate in substitution reactions, such as the Staudinger reaction, to form amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Sodium azide (NaN3) is commonly used for introducing the azido group.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Amines or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
N-(6-Azido-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propionamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for synthesizing various bioactive molecules with potential therapeutic applications.
Biological Studies: The compound is used in studying enzyme inhibition and receptor binding due to its structural features.
Chemical Biology: It serves as a probe in bioorthogonal chemistry for labeling and tracking biomolecules.
Material Science: The compound is explored for its potential use in developing novel materials with specific properties.
Wirkmechanismus
The mechanism of action of N-(6-Azido-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propionamide involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property is exploited in bioorthogonal labeling and tracking of biomolecules. Additionally, the benzo[d]thiazole core can interact with various enzymes and receptors, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(7-Oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide
- N-(2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)propionamide
Uniqueness
N-(6-Azido-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propionamide is unique due to the presence of the azido group, which imparts distinct reactivity and applications in bioorthogonal chemistry. This differentiates it from other benzo[d]thiazole derivatives that may lack this functional group.
Eigenschaften
Molekularformel |
C10H11N5O2S |
|---|---|
Molekulargewicht |
265.29 g/mol |
IUPAC-Name |
N-(6-azido-7-oxo-5,6-dihydro-4H-1,3-benzothiazol-2-yl)propanamide |
InChI |
InChI=1S/C10H11N5O2S/c1-2-7(16)13-10-12-6-4-3-5(14-15-11)8(17)9(6)18-10/h5H,2-4H2,1H3,(H,12,13,16) |
InChI-Schlüssel |
DRZAUDDDIIRFKN-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)NC1=NC2=C(S1)C(=O)C(CC2)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


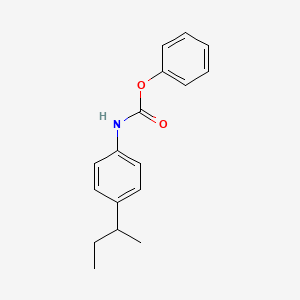
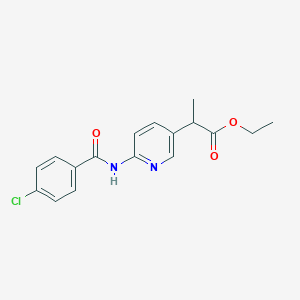
![1,6,7,8,9,10-Hexahydro-6,10-methano-2H-pyrazino[2,3-h][3]benzazepin-2-one](/img/structure/B13850749.png)
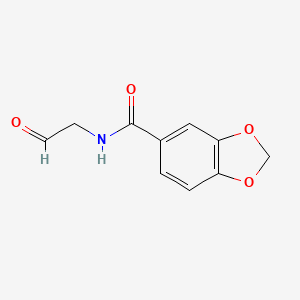
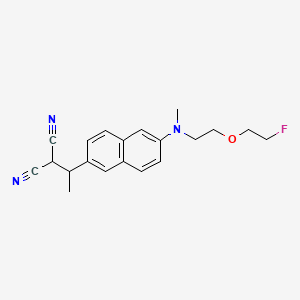
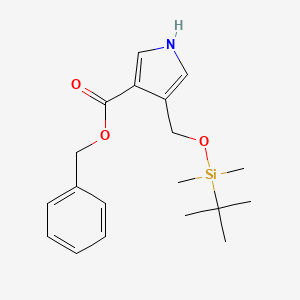
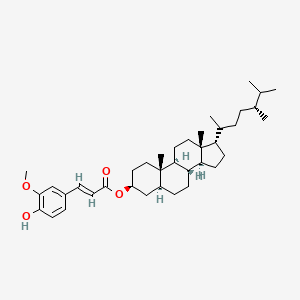
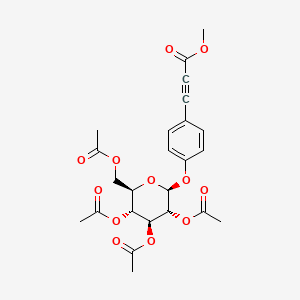
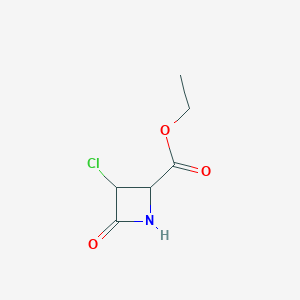
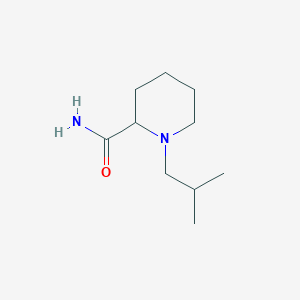
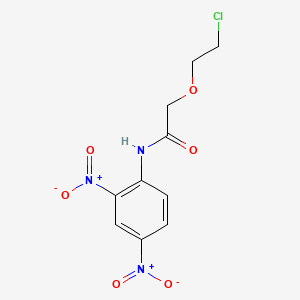
![P-[[4-[(1-Oxodecyl)amino]phenyl]methyl]phosphonic Acid Cyclohexylamine Salt](/img/structure/B13850847.png)
![2-Methyl-3-(2-(pyridin-2-ylamino)ethyl)-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13850853.png)
